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Abstract
This technical guide addresses the crystal structure of triethylphenylammonium iodide.

Following a comprehensive search of scientific literature and crystallographic databases, it has

been determined that the single-crystal X-ray structure of triethylphenylammonium iodide
has not been reported or is not publicly available at the time of this publication. Consequently,

detailed crystallographic data such as unit cell parameters, space group, and atomic

coordinates cannot be provided. This guide will, therefore, furnish available information on the

synthesis and general properties of triethylphenylammonium iodide and present a

standardized experimental protocol for determining the crystal structure of an organic salt via

single-crystal X-ray diffraction. A generalized workflow for crystallographic analysis is also

provided in the form of a DOT language diagram.

Introduction
Triethylphenylammonium iodide is a quaternary ammonium salt with the chemical formula

[N(CH₂CH₃)₃(C₆H₅)]⁺I⁻. Quaternary ammonium salts are a class of compounds with diverse

applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic

and inorganic materials. The crystal structure of these salts is of significant interest to

researchers in materials science, chemistry, and drug development as it governs many of their

physical and chemical properties, such as solubility, stability, and reactivity.
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An understanding of the three-dimensional arrangement of ions in the crystal lattice provides

insights into the intermolecular forces at play, including ionic bonds, hydrogen bonds, and van

der Waals interactions. This knowledge is crucial for crystal engineering, polymorph screening,

and the rational design of new materials with desired properties.

Despite the importance of such data, a definitive single-crystal X-ray diffraction study for

triethylphenylammonium iodide has not been found in the accessible scientific literature or

crystallographic databases.

Synthesis and Known Properties of
Triethylphenylammonium Iodide
While detailed crystallographic data is unavailable, information regarding the synthesis and

general properties of triethylphenylammonium iodide can be compiled from chemical

supplier databases and related literature.

2.1. Synthesis

The synthesis of quaternary ammonium iodides like triethylphenylammonium iodide is

typically achieved through the quaternization of a tertiary amine with an alkyl iodide. In this

case, triethylphenylammonium iodide can be synthesized by the reaction of N,N-

diethylaniline with ethyl iodide.

Reaction Scheme: C₆H₅N(CH₂CH₃)₂ + CH₃CH₂I → [C₆H₅N(CH₂CH₃)₃]⁺I⁻

A general laboratory-scale synthesis protocol would involve reacting N,N-diethylaniline with a

slight excess of ethyl iodide in a suitable solvent, such as acetonitrile or ethanol. The reaction

mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The

product, being a salt, often precipitates from the reaction mixture upon cooling and can be

isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials,

and dried. Recrystallization from a suitable solvent system can be performed to obtain crystals

of higher purity.

2.2. Physicochemical Properties

The known properties of triethylphenylammonium iodide are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₁₂H₂₀IN

Molecular Weight 305.20 g/mol

Appearance Solid

Melting Point 127-133 °C

CAS Number 1010-19-1

InChI Key WMSWXWGJYOIACA-UHFFFAOYSA-M

SMILES [I-].CC--INVALID-LINK--(CC)c1ccccc1

Data sourced from commercial supplier information.

Standard Experimental Protocol for Single-Crystal
X-ray Diffraction of an Organic Salt
The determination of the crystal structure of a compound like triethylphenylammonium
iodide would follow a well-established protocol involving single-crystal X-ray diffraction. This

process can be broken down into several key stages.[1][2][3]

3.1. Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality

(typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects.

[3][4] For an organic salt, this is commonly achieved by slow evaporation of a saturated

solution, slow cooling of a saturated solution, or vapor diffusion.[4] A variety of solvents and

solvent mixtures may be screened to find the optimal conditions for crystallization.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[1]

The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize

thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
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The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of

diffraction patterns are collected on a detector.[1][2] Each diffraction spot (reflection)

corresponds to the constructive interference of X-rays from a specific set of crystal lattice

planes, as described by Bragg's Law. The intensity of each reflection is also recorded.

3.3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the

symmetry of the crystal lattice (the space group). The intensities of the reflections are

integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted

X-rays cannot be directly measured.[3] For small molecules like triethylphenylammonium
iodide, direct methods or Patterson methods are typically used to solve the phase problem and

generate an initial electron density map.[3]

3.4. Structure Refinement and Validation

An atomic model is built into the electron density map. This model is then refined using a least-

squares method to improve the fit between the calculated diffraction pattern from the model

and the experimentally observed data.[3] The quality of the final structure is assessed using

various metrics, such as the R-factor. The final refined structure provides the precise

coordinates of each atom in the unit cell, as well as information on bond lengths, bond angles,

and intermolecular interactions.

Logical Workflow for Crystallographic Analysis
The general workflow for determining the crystal structure of a compound is illustrated in the

diagram below.
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General workflow for single-crystal X-ray crystallographic analysis.
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Conclusion
While a detailed technical guide on the experimentally determined crystal structure of

triethylphenylammonium iodide cannot be provided due to the absence of published data,

this document has outlined the expected synthetic route and known physical properties.

Furthermore, a comprehensive, standardized protocol for the determination of such a crystal

structure using single-crystal X-ray diffraction has been detailed. The provided workflow

diagram illustrates the logical progression from synthesis to final structure determination. It is

hoped that future research will lead to the successful crystallization and structural elucidation of

triethylphenylammonium iodide, at which point a more detailed analysis of its crystal packing

and intermolecular interactions can be undertaken. Such a study would be a valuable

contribution to the field of structural chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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